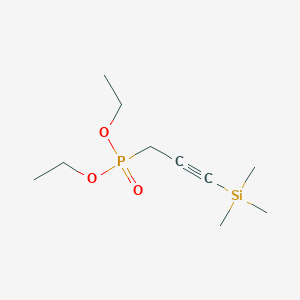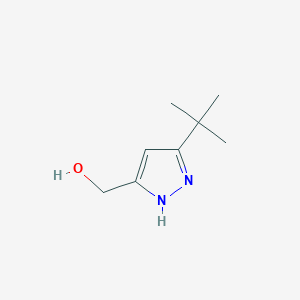
2-(2,3-Dihydrobenzofuran-5-yl)acétonitrile
Vue d'ensemble
Description
2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is an organic compound with the molecular formula C10H9NO It is a nitrile derivative of dihydrobenzofuran, a bicyclic compound consisting of a benzene ring fused to a furan ring
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
Target of Action
2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile, also known as DBAN, is a heterocyclic compound that contains a benzofuran ring and a nitrile group
Mode of Action
These activities suggest that DBAN may interact with its targets, leading to changes that inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
, it can be inferred that DBAN likely affects multiple biochemical pathways, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
. These properties suggest that DBAN may also have good bioavailability.
Result of Action
Analyse Biochimique
Biochemical Properties
2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. Furthermore, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile may be transported into the mitochondria, where it can influence mitochondrial function.
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile typically involves the reaction of 2,3-dihydrobenzofuran with acetonitrile in the presence of a suitable catalyst. One common method is the use of a base-catalyzed reaction, where the base facilitates the nucleophilic substitution of the hydrogen atom on the benzofuran ring with the acetonitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitrile group or the benzofuran ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzofuran derivatives.
Comparaison Avec Des Composés Similaires
2,3-Dihydrobenzofuran: A parent compound with similar structural features but lacking the nitrile group.
Benzofuran: An aromatic compound with a fused benzene and furan ring, but without the dihydro and nitrile modifications.
2-(2,3-Dihydrobenzofuran-5-yl)ethanol: A related compound where the nitrile group is replaced with an alcohol group.
Uniqueness: 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is unique due to the presence of both the benzofuran ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZGPMWFOOVMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450766 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196399-53-8 | |
| Record name | 2,3-Dihydro-5-benzofuranacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196399-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B1366735.png)




![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
